molecular formula C9H13N B116678 3-Phenylpropylamine CAS No. 2038-57-5

3-Phenylpropylamine

Cat. No. B116678
CAS RN: 2038-57-5
M. Wt: 135.21 g/mol
InChI Key: LYUQWQRTDLVQGA-UHFFFAOYSA-N
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Description

3-Phenylpropylamine, also known as 3-phenyl-1-propylamine, is an organic compound belonging to the class of phenylpropylamines. It consists of a phenyl group attached to a propylamine chain. The molecular formula of this compound is C9H13N, and it has a molecular weight of 135.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

3-Phenylpropylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Safety and Hazards

3-Phenylpropylamine is a combustible liquid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective clothing and eye protection should be worn when handling this chemical .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropylamine can be synthesized through several methods. One common method involves the reduction of 3-phenylpropionitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-phenylpropionitrile. This process involves the use of a continuous flow reactor, where the nitrile compound is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-phenylpropionaldehyde or 3-phenylpropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 3-phenylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Phenylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a substrate for enzymes like monoamine oxidase, leading to the formation of corresponding metabolites. The compound may also interact with adrenergic receptors, influencing neurotransmitter release and uptake .

Similar Compounds:

  • 3-Phenylpropanamine
  • Benzenepropanamine
  • Gamma-phenylpropylamine
  • Hydrocinnamylamine

Comparison: this compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Compared to similar compounds, it may have different reactivity patterns and pharmacological properties, making it valuable for specific applications in research and industry .

properties

IUPAC Name

3-phenylpropan-1-amine
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InChI

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
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InChI Key

LYUQWQRTDLVQGA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CCCN
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID10174307
Record name 3-Phenylpropylamine
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Molecular Weight

135.21 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 3-Phenylpropylamine
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Vapor Pressure

0.11 [mmHg]
Record name 3-Phenylpropylamine
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CAS RN

2038-57-5
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Synthesis routes and methods I

Procedure details

Using 6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole (0.60 g) and 3-(4-nitrophenyl)prop-2-enyl amine (0.32 g) (N. J. Malek and A. E. Moorman J. Org. Chem. 1982, 47, 5395) instead of 3-phenylpropylamine in the method of Example 1(b) gave, after recrystallisation from methanol/diethyl ether, the title compound (0.045 g) m.p. 139°-141° C. M/Z: C22H22N4O3 =391 (M+1)+.
Name
6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The commercially available precursor to dextroamphetamine is 1R,2S-(−)-norephedrine. Attempts were made to O-acetylate the norephedrine free base, but produced mostly N-acetylamphetamine according to an analysis of the carbonyl region of the infrared spectra. In one experiment, norephedrine free base in acetic acid was treated with 0.5 equivalents of sulfuric acid and then treated with 1.1 equivalents of acetic anhydride with heating to 63° C. to obtain a clear solution. Catalytic reduction followed by basification gave an oil that was composed of 13.96% amphetamine and 68% norephedrine, an indication that the acetylation procedure on a sulfate salt was only partially successful. In another experiment, a 10 mol portion of norephedrine hydrochloride was acetylated with a 20% excess of acetic anhydride in 2 mL acetic acid/g of salt and progress of the reaction followed fours (Table 2). The reaction mixture was diluted with 130 mL water and subjected to catalytic hydrogenation for 22 hours to obtain 10.4 g of oil. The long reaction time is attributed to the presence of acetic acid in the reduction mixture. Yield of amphetamine from norephedrine hydrochloride based on the weight of product and HPLC analysis is 66% (Experiments A and B). For these experiments, it can be seen that the best results were obtained with the salts of phenylpropylamine or norephedrine, particularly the hydrochloride salt.
Name
amphetamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropylamine
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3-Phenylpropylamine
Reactant of Route 3
3-Phenylpropylamine
Reactant of Route 4
3-Phenylpropylamine
Reactant of Route 5
3-Phenylpropylamine
Reactant of Route 6
3-Phenylpropylamine

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